molecular formula C15H10ClNO B8722863 7-Chloro-3-phenyl-1H-quinolin-2-one CAS No. 59412-07-6

7-Chloro-3-phenyl-1H-quinolin-2-one

Cat. No. B8722863
CAS RN: 59412-07-6
M. Wt: 255.70 g/mol
InChI Key: CAPOPJHZFVWDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-phenyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-phenyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59412-07-6

Product Name

7-Chloro-3-phenyl-1H-quinolin-2-one

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

7-chloro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)

InChI Key

CAPOPJHZFVWDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.5 g of 2,4-dichlorobenzaldehyde, 18.9 g of 2-benzyl-4,4-dimethyl-2-oxazoline, 1 g of sodium bisulphate, 50 ml of 1-methylpyrrolidin-2-one and 30 ml of xylene are heated at a bath temperature of 170° C., using a water separator, until 2 ml of water have been separated off. 20 ml of solvent are then distilled off at a bath temperature of 220° C., the mixture is stirred under reflux at this temperature for a further 15 minutes and, after cooling, 300 ml of water are added. The precipitate which has separated out is filtered off and washed with water and methanol. Yield: 21.26 g of m. 254°-258° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.